molecular formula C20H23N5O2 B2555212 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2309587-15-1

2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B2555212
CAS RN: 2309587-15-1
M. Wt: 365.437
InChI Key: BOIMRBDRUUSROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring substituted with a pyridine derivative and a pyrano ring. The piperidine ring is a common heterocyclic fragment present in FDA approved drugs .

Scientific Research Applications

Microwave-Assisted Synthesis and Serotonin Receptor Antagonism

Research by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) introduced a novel series of compounds, including structures similar to the chemical , synthesized via microwave irradiation. These compounds were evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing potential therapeutic applications in treating conditions mediated by this receptor. The study highlighted one compound, in particular, demonstrating significant receptor antagonism, suggesting a pathway for the development of new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).

Synthesis and Anticancer Activity

S. F. Mohamed et al. (2016) conducted research on a series of 2-aminopyranopyridine derivatives synthesized using a key starting compound similar to the chemical . The compounds were evaluated for their anticancer activity against various human carcinoma cell lines. This research uncovered compounds with potent anticancer activity, surpassing that of the reference drug, doxorubicin, for specific cell lines. This signifies the compound's role in the synthesis of potential anticancer agents (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).

Estrogen Receptor Binding Affinity and Molecular Docking

I. Parveen and colleagues (2017) explored the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluating their binding affinity to estrogen receptors and molecular docking against human breast cancer cell lines. Compounds exhibiting significant anti-proliferative activities suggest the chemical's framework contributes to the development of potential treatments for estrogen receptor-positive breast cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Green Synthesis and Pyranopyridines

S. Balalaie, Mehrdad Mehrazar, and Yaghoub Haghighatnia (2013) presented an efficient green media synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H pyrano[3, 2-c]pyridine-3-carbonitriles. This research demonstrates an environmentally friendly and atom-economic method, highlighting the compound's potential in sustainable chemistry practices (Balalaie, Mehrazar, & Haghighatnia, 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis process.

properties

IUPAC Name

2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-2-3-19(24-23-14)27-12-15-4-7-25(8-5-15)20-16(11-21)10-17-13-26-9-6-18(17)22-20/h2-3,10,15H,4-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIMRBDRUUSROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.